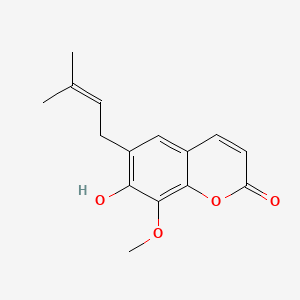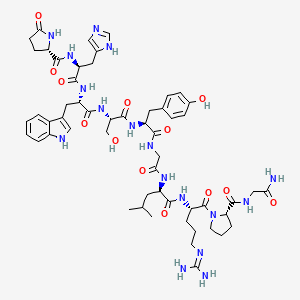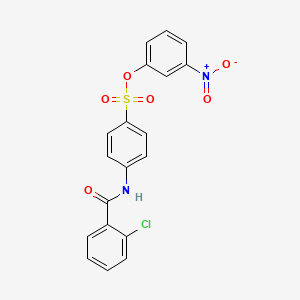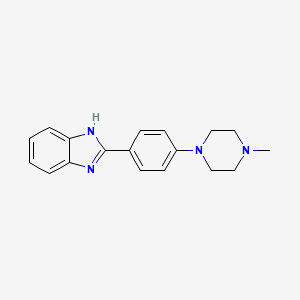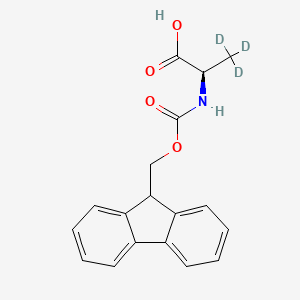
D-Alanine-3,3,3-D3-N-fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-3,3,3-D3-N-fmoc: is a deuterated derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it useful in peptide synthesis. The molecular formula is CD3CH(NH-Fmoc)COOH, and it has a molecular weight of 314.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-fmoc typically involves the deuteration of D-Alanine followed by the protection of the amino group with an Fmoc group. The process can be summarized as follows:
Deuteration: D-Alanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Fmoc Protection: The deuterated D-Alanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the Fmoc-protected derivative
Industrial Production Methods: Industrial production methods for this compound involve large-scale deuteration and Fmoc protection processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: D-Alanine-3,3,3-D3-N-fmoc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Peptide Coupling: The compound is commonly used in solid-phase peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA are used for coupling reactions.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Alanine-3,3,3-D3-N-fmoc is widely used in the synthesis of deuterated peptides for structural and functional studies
Biology:
Medicine:
Drug Development: Deuterated peptides synthesized using this compound are investigated for their potential therapeutic applications.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Alanine-3,3,3-D3-N-fmoc exerts its effects primarily through its incorporation into peptides. The deuterium atoms provide stability and resistance to metabolic degradation, making the resulting peptides more stable and longer-lasting in biological systems .
Comparison with Similar Compounds
Fmoc-L-Alanine-3,3,3-D3: Similar to D-Alanine-3,3,3-D3-N-fmoc but with the L-enantiomer of alanine.
Fmoc-D-Alanine: Non-deuterated version of the compound.
Uniqueness: this compound is unique due to its deuterium content, which imparts greater stability and resistance to metabolic processes compared to non-deuterated analogs .
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3 |
InChI Key |
QWXZOFZKSQXPDC-KMKPOHAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



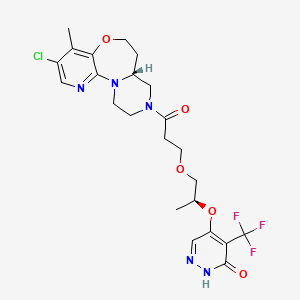
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

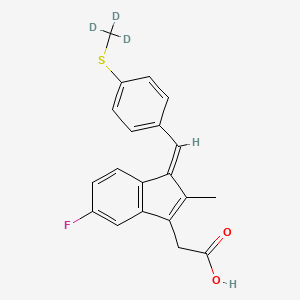
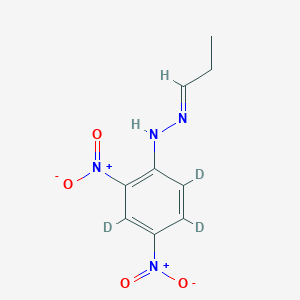
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
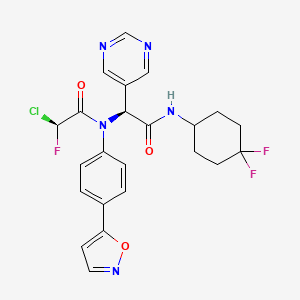
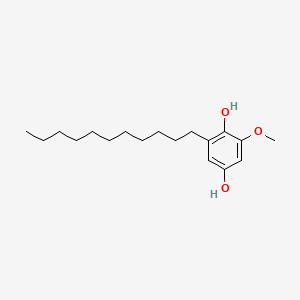
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
